1-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
Description
Pyrrolidine-2,5-dione derivatives are a critical class of heterocyclic compounds with diverse applications in medicinal chemistry, including anticonvulsant, tyrosinase inhibitory, and enzyme-targeting activities . The compound 1-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione features a unique structural framework:
- A pyrrolidine-2,5-dione core, known for its bioactivity and utility in synthesis.
- An azetidine ring conjugated to the core, which may enhance conformational rigidity and metabolic stability.
Properties
IUPAC Name |
1-[1-[2-(4-phenylphenoxy)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-19-10-11-20(25)23(19)17-12-22(13-17)21(26)14-27-18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-9,17H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOGLAWKHTWING-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through a cyclization reaction, often involving the reaction of an appropriate amine with a suitable electrophile.
Formation of the Pyrrolidine-2,5-dione: The pyrrolidine-2,5-dione structure can be synthesized through a condensation reaction involving a suitable dicarbonyl compound and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Anti-Convulsant Pyrrolidine-2,5-dione Derivatives
1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives (e.g., bromophenyloxy and salicylaldehyde substituents) were evaluated for GABA-transaminase inhibition, a target for anti-convulsants :
| Compound | Substituent | IC₅₀ (GABA-T Inhibition) | Reference Standard (Vigabatrin IC₅₀) |
|---|---|---|---|
| 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione | 4-Bromophenyloxy | 100.5 ± 5.2 mM | 160.4 ± 6.2 mM (Vigabatrin) |
| 1-(4-Acetylphenyl)-3-(salicylaldehyde)-pyrrolidine-2,5-dione | Salicylaldehyde | 160.4 ± 6.2 mM | Same |
Key Differences :
- The target compound’s azetidine-biphenyloxy acetyl group may improve blood-brain barrier penetration compared to aryloxy substituents.
- The absence of an acetylphenyl group might reduce off-target interactions.
Indole-Substituted Pyrrolidine-2,5-diones
Compounds synthesized by the Medical University of Gdańsk (e.g., 4f , 4g , 4h , 4i ) feature indol-3-yl-piperidinyl substituents linked to pyrrolidine-2,5-dione :
| Compound | Substituents | Yield (%) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|
| 4f | 5-Methoxyindol-3-yl, piperidinyl-propyl | 93.8 | 100–109 | High yield, dual indole moieties |
| 4g | Indol-3-yl, piperidinyl-ethyl | 41.7 | 104–108 | Lower yield, simpler structure |
| 4h | 5-Fluoroindol-3-yl, piperidinyl-ethyl | 57.2 | 203–204 | Fluorine-enhanced bioavailability |
Key Differences :
- The target compound lacks indole moieties , which are critical for serotonin receptor interactions in compounds like 4f–4i.
- The biphenyloxy group may offer superior hydrophobic binding compared to indole’s planar structure.
Halogenated Pyrrolidine-2,5-diones
1-(2-Chloroethyl)pyrrolidine-2,5-dione (CAS 1203-24-3) and 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione (CAS 5344-82-1) highlight the role of halogenation in reactivity and toxicity :
- However, halogens may raise toxicity concerns (e.g., metabolic release of HCl).
Key Differences :
- The target compound’s biphenyloxy acetyl group avoids halogen-related toxicity risks.
- The azetidine ring may reduce unintended alkylation reactions common in chloro derivatives.
Piperidine and Azetidine Analogues
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one demonstrates the pharmacological importance of piperidine/azetidine cores :
- Piperidine derivatives often target neurotransmitter receptors (e.g., dopamine, serotonin).
- The target compound’s azetidine ring (4-membered vs.
Benzothiazole and Biphenyl Derivatives
1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione (NSC724939) is used in high-throughput screening for kinase inhibition :
- The benzothiazole group enables intercalation with DNA or enzyme active sites.
- The target compound’s biphenyl group may offer similar π-stacking capabilities but with distinct steric effects.
Q & A
Q. What are the standard synthetic routes for synthesizing 1-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione?
The synthesis typically involves multi-step reactions, including:
- Azetidine ring formation : Alkylation or cyclization of precursors with amines.
- Acetylation : Reaction of the azetidine intermediate with 2-([1,1'-biphenyl]-4-yloxy)acetyl chloride.
- Pyrrolidine-2,5-dione conjugation : Coupling via nucleophilic substitution or amidation. Key reagents include DMF as a solvent, potassium carbonate as a base, and controlled heating (150°C) for cyclization. Reaction progress is monitored via TLC, and purification employs recrystallization or column chromatography .
Q. How is structural characterization of this compound performed?
Structural validation combines:
Q. What preliminary biological screening assays are recommended?
Initial pharmacological evaluation includes:
- Enzyme inhibition assays : Test against kinases or proteases due to the pyrrolidine-dione core’s electrophilic reactivity.
- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Receptor binding studies : Screen for interactions with GPCRs or serotonin receptors, given structural similarities to neuroactive compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Apply Design of Experiments (DoE) methodologies:
- Variables : Temperature (80–150°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd for cross-coupling).
- Response surface modeling to identify optimal conditions. For example, highlights reduced experimentation via statistical screening (e.g., fractional factorial design) .
- In-line analytics (e.g., HPLC) to monitor intermediate stability and minimize side reactions .
Q. What computational strategies predict biological targets or mechanism of action?
- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., NMDA or GABA receptors) .
- Quantum chemical calculations : Assess electrophilicity of the pyrrolidine-dione ring for covalent binding potential.
- Machine learning : Train models on PubChem BioAssay data to predict activity against neurodegenerative targets .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., cell type, IC protocols). For instance, discrepancies in cytotoxicity may arise from varying serum concentrations in cell media.
- SAR studies : Systematically modify substituents (e.g., biphenyl vs. naphthyl groups) to isolate pharmacophores. demonstrates how piperazine vs. azetidine moieties alter receptor affinity .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or thermal shift assays .
Q. What strategies enhance metabolic stability for in vivo studies?
- Prodrug design : Mask the pyrrolidine-dione carbonyl with ester groups to reduce hepatic clearance.
- Isotope labeling : Incorporate C or H for pharmacokinetic tracing.
- Microsomal stability assays : Identify metabolic hotspots (e.g., azetidine ring oxidation) for structural hardening .
Methodological Considerations
Q. How to design a robust SAR study for this compound?
- Scaffold diversification : Synthesize analogs with variations in the biphenyl-oxyacetyl group (e.g., halogenation, methoxy substitutions) .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity.
- Covalent docking : Prioritize derivatives with predicted Michael acceptor reactivity for kinase inhibition .
Q. What analytical techniques quantify trace impurities in the final product?
Q. How to validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Measure protein thermal stability changes upon compound treatment.
- Silencing/overexpression : Use CRISPR or siRNA to confirm phenotype dependency on suspected targets.
- Chemical proteomics : Employ affinity-based probes to pull down interacting proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
